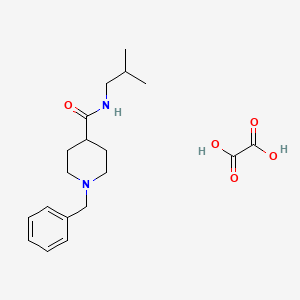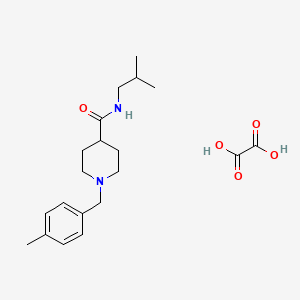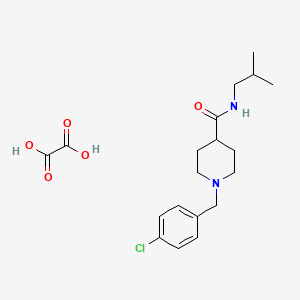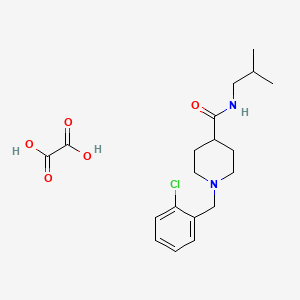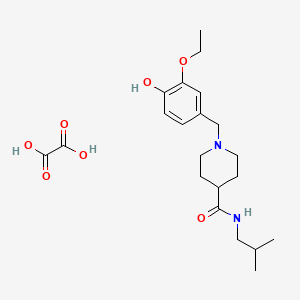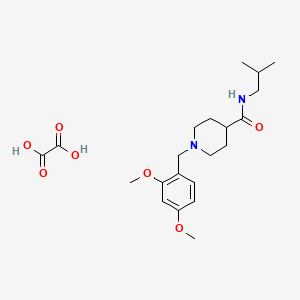
1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate
Overview
Description
1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate, also known as ABP or ABP-688, is a chemical compound that has gained attention in the scientific community for its potential applications in research. ABP-688 is a subtype-selective agonist of the dopamine D1 receptor, which is involved in various physiological processes such as motor control, reward, and cognition. In
Mechanism of Action
1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate-688 acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that activates the cAMP signaling pathway. Activation of the dopamine D1 receptor by this compound-688 leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. The activation of PKA leads to the phosphorylation of various proteins involved in synaptic plasticity, neurotransmitter release, and other physiological processes.
Biochemical and Physiological Effects:
The activation of dopamine D1 receptors by this compound-688 has been shown to have various biochemical and physiological effects. For example, this compound-688 has been shown to enhance synaptic plasticity in the prefrontal cortex, which is important for working memory and decision-making. This compound-688 has also been shown to enhance locomotor activity and reward-related behaviors, which are associated with the mesolimbic dopamine system.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate-688 has several advantages for use in lab experiments. It is a selective agonist of the dopamine D1 receptor, which allows for the specific activation of this receptor subtype. This compound-688 is also stable and easy to handle, which makes it a convenient tool for studying the role of dopamine D1 receptors in different physiological processes. However, there are also limitations to the use of this compound-688 in lab experiments. For example, this compound-688 may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of the results.
Future Directions
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate-688. One direction is to investigate the role of dopamine D1 receptors in other physiological processes, such as learning and memory, attention, and emotion. Another direction is to develop more selective agonists or antagonists of dopamine D1 receptors, which could help to further elucidate the role of these receptors in different physiological processes. Finally, the use of this compound-688 in animal models of neuropsychiatric disorders, such as schizophrenia and addiction, could provide insights into the underlying mechanisms of these disorders and potential therapeutic targets.
Scientific Research Applications
1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate-688 has been used in various scientific research studies to investigate the role of dopamine D1 receptors in different physiological processes. For example, this compound-688 has been used to study the effect of dopamine D1 receptor activation on synaptic plasticity in the prefrontal cortex, which is involved in working memory and decision-making. This compound-688 has also been used to investigate the role of dopamine D1 receptors in the regulation of locomotor activity and reward-related behaviors.
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.C2H2O4/c1-14(2)12-20-19(22)15-7-9-21(10-8-15)13-16-5-6-17(23-3)11-18(16)24-4;3-1(4)2(5)6/h5-6,11,14-15H,7-10,12-13H2,1-4H3,(H,20,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQXORZFRTYHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949905.png)

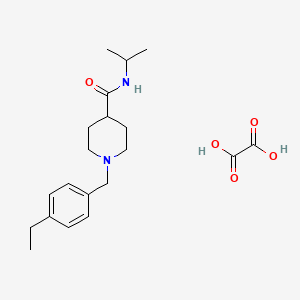



![1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B3949939.png)
